molecular formula C40H58S6Sn2 B6591795 [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane CAS No. 1613389-30-2

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

Cat. No.: B6591795
CAS No.: 1613389-30-2
M. Wt: 968.7 g/mol
InChI Key: NWVZZUBZUJKJNG-UHFFFAOYSA-N
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Description

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. It is characterized by its unique structure, which includes thiophene and thieno2,3-fbenzothiol moieties, as well as trimethylstannyl groups

Preparation Methods

The synthesis of [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves several steps. The key synthetic route includes the following steps:

    Formation of the thiophene derivative: The initial step involves the synthesis of 5-(2-ethylhexylsulfanyl)thiophene-2-carbaldehyde through a reaction between thiophene-2-carbaldehyde and 2-ethylhexyl mercaptan under basic conditions.

    Cyclization: The thiophene derivative undergoes cyclization with 2,3-dibromothiophene to form the thienobenzothiol core.

Chemical Reactions Analysis

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups through reactions with electrophiles such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include palladium catalysts for stannylation, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane has several scientific research applications:

    Materials Science: The compound is used in the development of organic semiconductors and conductive polymers due to its unique electronic properties.

    Organic Electronics: It is employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) for its ability to transport charge efficiently.

    Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.

    Industrial Applications: It is explored for use in coatings and adhesives due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar compounds to [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane include:

The uniqueness of [4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of organotin and thiophene moieties, which impart distinct electronic and chemical properties not commonly found in other compounds.

Properties

IUPAC Name

[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40S6.6CH3.2Sn/c1-5-9-11-23(7-3)21-37-29-15-13-27(39-29)31-25-17-19-36-34(25)32(26-18-20-35-33(26)31)28-14-16-30(40-28)38-22-24(8-4)12-10-6-2;;;;;;;;/h13-18,23-24H,5-12,21-22H2,1-4H3;6*1H3;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVZZUBZUJKJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CSC1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)SCC(CC)CCCC)[Sn](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H58S6Sn2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

968.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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[4,8-bis[5-(2-ethylhexylsulfanyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane

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